5-fluoro-N-heptyl-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-fluoro-N-heptyl-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-heptyl-1H-indole-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoroindole, which can be obtained through the fluorination of indole.
Carboxylation: The 5-fluoroindole is then subjected to carboxylation to introduce the carboxamide group at the 2-position.
N-Alkylation: The final step involves the N-alkylation of the indole nitrogen with heptyl bromide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-fluoro-N-heptyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole ring and the heptyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 5-fluoro-N-heptyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The fluorine atom at the 5-position enhances the compound’s binding affinity to certain receptors, while the heptyl group influences its lipophilicity and membrane permeability. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-fluoroindole: A precursor in the synthesis of 5-fluoro-N-heptyl-1H-indole-2-carboxamide, known for its biological activities.
N-heptylindole: Similar in structure but lacks the fluorine atom, resulting in different chemical and biological properties.
Indole-2-carboxamide: Lacks both the fluorine and heptyl groups, serving as a simpler analog.
Uniqueness
This compound is unique due to the combined presence of the fluorine atom and the heptyl group, which confer distinct chemical and biological properties. These modifications enhance its potential for various applications compared to its simpler analogs .
Eigenschaften
Molekularformel |
C16H21FN2O |
---|---|
Molekulargewicht |
276.35 g/mol |
IUPAC-Name |
5-fluoro-N-heptyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C16H21FN2O/c1-2-3-4-5-6-9-18-16(20)15-11-12-10-13(17)7-8-14(12)19-15/h7-8,10-11,19H,2-6,9H2,1H3,(H,18,20) |
InChI-Schlüssel |
PYHAEGAEGVVFCX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCNC(=O)C1=CC2=C(N1)C=CC(=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.